Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C10H9Cl3N2O2 and a molecular weight of 295.55 g/mol . It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water . It is used as a reagent or intermediate in chemical research and laboratory settings and can also serve as a bactericide and preservative .
Preparation Methods
The synthesis of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves a two-step process . First, 2,5-dichlorobenzoic acid reacts with hydrazine under alkaline conditions to form 2,5-dichlorophenylhydrazine . The resulting hydrazine derivative is then reacted with ethyl chloroacetate under appropriate conditions to yield the final product . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
This compound has several scientific research applications across various fields . In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential antimicrobial and preservative properties . Additionally, it can be used in industrial applications as a bactericide and preservative .
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate involves its interaction with molecular targets and pathways . The compound may exert its effects by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate . While both compounds share similar structures and properties, the presence of different substituents on the phenyl ring can influence their reactivity and applications . Other similar compounds include ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate and ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate .
Properties
Molecular Formula |
C10H9Cl3N2O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-5-6(11)3-4-7(8)12/h3-5,14H,2H2,1H3 |
InChI Key |
JSJNQOAPZJPWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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